
Paclobutrazol
Overview
Description
Paclobutrazol is a synthetic plant growth regulator belonging to the triazole family. Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-pentan-3-ol. This compound is widely used in agriculture to control plant growth, enhance crop yield, and improve stress tolerance in plants. It achieves these effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for promoting stem elongation and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paclobutrazol involves several key steps:
Aldol Condensation: 4-chlorobenzaldehyde and pinacolone undergo aldol condensation to form a chalcone.
Hydrogenation: The chalcone is hydrogenated using Raney nickel as a catalyst to produce a substituted ketone.
Bromination: The substituted ketone is brominated.
Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.
Reduction: The final reduction step uses sodium borohydride in cold methanol to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in an autoclave. The process involves the use of Virahol, a palladium-carbon catalyst, and hydrogen under controlled pressure and temperature conditions. The reaction mixture is then filtered, and the product is crystallized and dried to obtain this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Paclobutrazol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Nucleophilic substitution reactions can modify the triazole ring or other parts of the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Sodium salts of various nucleophiles are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
Case Studies
- Maize : In studies conducted over two growing seasons (2015-2016), PBZ application significantly improved ear characteristics and grain yield compared to untreated controls .
- Rice : Application of PBZ led to increased grain filling and yield by enhancing root systems, which improved nutrient and water uptake .
Data Table: Impact of this compound on Crop Yield
Crop | Application Rate (mg/L) | Yield Increase (%) | Observations |
---|---|---|---|
Maize | 50 | 15 | Improved ear size and grain weight |
Rice | 200 | 20 | Enhanced root development |
Wheat | 100 | 18 | Reduced lodging risk |
Drought Stress Mitigation
This compound has been shown to improve drought tolerance in plants by enhancing physiological responses such as increased proline content and antioxidant enzyme activity. This effect helps plants maintain better hydration and metabolic functions under stress conditions.
Case Studies
- Corn : A study indicated that PBZ-treated corn plants exhibited improved yield under drought conditions, with a notable increase in seed weight .
- Tall Fescue : PBZ treatment improved photosynthetic capacity and antioxidant activity under low-light stress, indicating its role in stress resilience .
Data Table: Effects of this compound on Drought Stress Tolerance
Plant Species | Treatment | Drought Tolerance Improvement (%) | Key Findings |
---|---|---|---|
Corn | 50 mg/L | 25 | Increased seed weight |
Tall Fescue | 100 mg/L | 30 | Enhanced photosynthetic capacity |
Disease Resistance Enhancement
This compound not only affects growth but also enhances disease resistance in certain crops. It has demonstrated antifungal properties against pathogens such as Alternaria solani, which causes blight in tomatoes.
Case Studies
- Tomato Seedlings : PBZ application significantly inhibited the growth of A. solani, with reductions in disease incidence observed at various concentrations .
Data Table: Antifungal Activity of this compound
Concentration (mg/L) | Mycelial Growth Reduction (%) | Disease Incidence (%) |
---|---|---|
25 | 66.7 | 87.6 |
50 | 70 | 87.2 |
100 | 77.8 | 84.3 |
Physiological Effects on Plant Growth
The application of this compound results in various physiological changes that can be beneficial for crop management:
- Reduced Shoot Elongation : PBZ effectively reduces shoot height while promoting thicker stems and greater leaf number.
- Root Architecture Modification : It alters root structure, leading to improved nutrient uptake .
Data Table: Physiological Changes Induced by this compound
Parameter | Control Group | PBZ Treated Group |
---|---|---|
Average Height (cm) | 100 | 52 |
Stem Diameter (mm) | 10 | 14 |
Leaf Number | 5 | 8 |
Mechanism of Action
Paclobutrazol exerts its effects by inhibiting the biosynthesis of gibberellins, specifically by blocking the activity of the enzyme ent-kaurene oxidase. This enzyme catalyzes the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway. By inhibiting this enzyme, this compound reduces the levels of gibberellins in plants, leading to reduced stem elongation, increased root growth, and enhanced stress tolerance .
Comparison with Similar Compounds
Paclobutrazol is unique among plant growth regulators due to its specific mode of action and wide range of applications. Similar compounds include:
Uniconazole: Another triazole-based plant growth regulator with similar effects on gibberellin biosynthesis.
Flurprimidol: A pyrimidine-based growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth regulator that inhibits gibberellin and ethylene biosynthesis
This compound stands out due to its high efficacy, long-lasting effects, and ability to improve stress tolerance in a variety of crops .
Biological Activity
Paclobutrazol (PBZ) is a widely used plant growth regulator belonging to the triazole family. Its primary function is to inhibit gibberellin biosynthesis, which results in reduced plant height and altered growth patterns. This article explores the biological activity of this compound, highlighting its effects on various crops, its role in enhancing resistance to environmental stresses, and its potential applications in agriculture.
This compound functions by inhibiting the enzyme ent-kaurene synthase, a key enzyme in the gibberellin biosynthetic pathway. By doing so, it reduces the levels of gibberellins in plants, leading to several physiological changes:
- Dwarfism : PBZ application typically results in shorter plant height due to reduced cell elongation.
- Increased Root Growth : Enhanced root development improves water and nutrient uptake.
- Altered Photosynthesis : Changes in chlorophyll content and distribution can affect photosynthetic efficiency.
Effects on Crop Yield and Quality
Numerous studies have documented the effects of this compound on various crops, demonstrating its potential to enhance yield and quality.
Table 1: Summary of Effects on Crop Yield
Induction of Plant Defense Mechanisms
This compound has been shown to enhance the defense responses of plants against biotic stresses. For instance, it has been reported that PBZ can increase the production of reactive oxygen species (ROS) and secondary metabolites, which play crucial roles in plant defense.
Case Study: Rice Plants and Brown Planthopper Resistance
A study demonstrated that PBZ application significantly improved the control effects of insecticides against the brown planthopper (BPH) by inducing defense responses in rice plants. The levels of hydrogen peroxide (H₂O₂) were notably higher in PBZ-treated plants compared to controls, indicating enhanced oxidative stress responses that contribute to pest resistance .
Influence on Disease Resistance
This compound has also been investigated for its antifungal properties. Research indicates that PBZ effectively inhibits fungal growth, particularly against pathogens such as Alternaria solani.
Table 2: Antifungal Activity Against Alternaria solani
Concentration (mg/L) | Mycelial Growth Inhibition (%) |
---|---|
25 | 66.7 |
50 | 70 |
100 | 77.8 |
The results suggest that all concentrations significantly reduced mycelial growth compared to untreated controls .
Physiological and Biochemical Effects
The application of this compound influences various physiological traits in plants:
- Cell Wall Modification : PBZ causes thickening of cell walls, which may enhance structural integrity .
- Photosynthetic Efficiency : Increased chlorophyll content has been observed, which can lead to improved photosynthetic performance .
- Water Use Efficiency : PBZ-treated plants often exhibit better water retention capabilities, making them more resilient during drought conditions .
Q & A
Basic Research Questions
Q. What experimental designs are recommended for studying Paclobutrazol's effects on plant growth and yield?
- Methodological Answer : Randomized Complete Block Design (RCBD) with factorial arrangements is widely used to evaluate this compound's dose-response effects and interactions with other treatments (e.g., irrigation, fertilizers). For example, studies on mango and sesame applied this compound in soil drench or foliar sprays with 3–4 concentration levels and replicated treatments to ensure statistical robustness . Key parameters include vegetative growth metrics (canopy height, trunk girth), yield components (fruit weight, seed shattering), and biochemical markers (TSS, carotenoids).
Q. How do researchers determine optimal this compound concentrations for specific crops?
- Methodological Answer : Dose-response studies are conducted using gradients (e.g., 0–300 mg L⁻¹) to identify the threshold for growth inhibition without compromising yield. For mango, 3.0 ml m⁻¹ canopy diameter as a soil drench increased fruit weight by 23.4% and reduced acidity . In sesame, 200 mg L⁻¹ foliar application maximized dry matter accumulation and minimized seed shattering . Preliminary trials should account for species sensitivity, application timing (pre-flowering vs. reproductive stages), and environmental conditions.
Q. What are standard protocols for measuring this compound's physiological impacts?
- Methodological Answer : Key metrics include:
- Vegetative Growth : Tree height, canopy spread, internode length .
- Yield and Quality : Fruit/pod count, weight, TSS, acidity, and nutrient content (e.g., ascorbic acid, lycopene) .
- Hormonal Analysis : Quantifying gibberellin suppression and cytokinin elevation via HPLC or ELISA .
Standardize sampling intervals (e.g., biweekly during flowering) and use ANOVA with LSD post-hoc tests to compare treatments .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects on fruit quality across studies?
- Methodological Answer : Discrepancies often arise from variations in application methods (soil drench vs. foliar spray), cultivar-specific responses, or environmental factors. For instance, this compound increased TSS in mango but had marginal effects on lycopene , while in tomatoes, lycopene may decline due to altered carotenoid pathways. To address contradictions:
- Conduct meta-analyses of peer-reviewed data, stratifying by crop type and application protocol.
- Use regression models to isolate confounding variables (e.g., soil pH, rainfall) .
- Validate findings with multi-location trials to assess environmental interactions .
Q. What statistical approaches are critical for analyzing this compound's interaction effects with other agronomic treatments?
- Methodological Answer : Factorial ANOVA is essential for evaluating interactions (e.g., this compound × irrigation × fertilizer). For example, a Divided Plot Design revealed that this compound combined with organic fertilizers (e.g., banana peel extract) synergistically improved plant height and yield in chili peppers . Advanced steps include:
- Normality Testing : Shapiro-Wilk or Kolmogorov-Smirnov tests to validate ANOVA assumptions .
- Multivariate Analysis : Principal Component Analysis (PCA) to cluster treatment effects on correlated variables (e.g., yield and photosynthetic rates) .
- Economic Analysis : Cost-benefit ratios comparing this compound efficacy against alternative growth regulators .
Q. How can researchers assess long-term soil residue and ecological risks of this compound?
- Methodological Answer : Chronic exposure studies are vital due to this compound's persistence (half-life >6 months). Methods include:
- Residue Analysis : HPLC-MS/MS to quantify this compound in soil cores sampled at 0–30 cm depth post-harvest .
- Ecotoxicity Assays : Bioassays with non-target organisms (e.g., earthworms, rhizobia) to evaluate LD₅₀ and reproductive impacts .
- Modeling : Use fugacity models to predict leaching potential and groundwater contamination risks .
Q. Data Reporting and Validation
Q. What are best practices for presenting this compound-related data in publications?
- Methodological Answer :
- Tables : Include mean ± SD, significance symbols (*, **), and footnotes explaining abbreviations. For example, tabulate fruit quality parameters across treatments with ANOVA F-values and p-values .
- Figures : Use line graphs for dose-response curves (e.g., yield vs. concentration) and bar charts for interaction effects .
- Supplemental Data : Provide raw datasets, regression equations, and instrumental detection limits for reproducibility .
Q. How should researchers address variability in this compound efficacy across climatic zones?
- Methodological Answer : Conduct multi-environment trials (METs) with split-plot designs. For example, in rainfed vs. irrigated sesame, this compound’s yield enhancement was more pronounced under water stress . Use mixed-effects models to partition variance into genotype × environment × treatment interactions and identify stable application protocols .
Q. Mechanistic and Molecular Research
Q. What molecular techniques elucidate this compound's mode of action in suppressing gibberellin biosynthesis?
- Methodological Answer :
- Gene Expression : qRT-PCR to quantify transcript levels of GA20-oxidase and GA3-oxidase in treated vs. control plants .
- Enzyme Assays : In vitro testing of this compound’s inhibition of ent-kaurene oxidase activity using microsomal fractions .
- Hormonal Profiling : LC-MS/MS to measure endogenous gibberellin (GA₁, GA₄) and abscisic acid (ABA) levels .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOGWMIKYWRTKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860993 | |
Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-04-1, 76738-62-0 | |
Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-tert-butyl-β-[(4-chlorophenyl)methyl]-1H-triazol-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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